Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate
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Overview
Description
Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate is a chemical compound that belongs to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate typically involves the reaction of 9,9-dimethyl-9H-xanthene-4-ylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylxanthene: A closely related compound with similar structural features but lacking the carbamate group.
Xanthone: Another xanthene derivative with a different substitution pattern on the xanthene core.
Uniqueness
Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate is unique due to the presence of both the benzyl and carbamate groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
919991-63-2 |
---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
benzyl N-(9,9-dimethylxanthen-4-yl)carbamate |
InChI |
InChI=1S/C23H21NO3/c1-23(2)17-11-6-7-14-20(17)27-21-18(23)12-8-13-19(21)24-22(25)26-15-16-9-4-3-5-10-16/h3-14H,15H2,1-2H3,(H,24,25) |
InChI Key |
BSTGDZCMYFANKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C41)C |
Origin of Product |
United States |
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